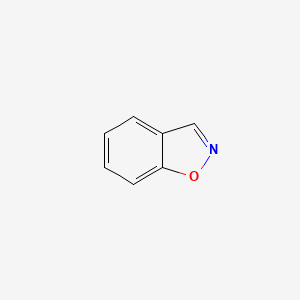

1,2-Benzisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZQTRPPVKQPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181567 | |

| Record name | Benz(d)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-95-4 | |

| Record name | 1,2-Benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(d)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[d]isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D879RKM5NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," it demonstrates the ability to bind to a wide array of biological targets, making it a foundational component in the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the this compound core, including its physicochemical properties, synthetic methodologies, and diverse pharmacological activities, with a focus on its role in clinically significant pharmaceuticals.

Core Structure and Physicochemical Properties

This compound consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring.[4] This aromatic structure confers relative stability to the molecule.[4] Its fundamental properties are crucial for its behavior in biological systems and as a scaffold for drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 271-95-4 | |

| Molecular Formula | C₇H₅NO | |

| Molar Mass | 119.12 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.174 - 1.18 g/cm³ at 25 °C | |

| Boiling Point | 35-38 °C at 2.67 hPa; 90-92 °C at 15 mmHg; 101-102 °C at 2 kPa | |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

| Refractive Index | n20/D 1.561 | |

| Water Solubility | 4.1 mg/mL at 25°C | |

| Storage Temperature | 2-8°C |

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies. The most common approaches involve the formation of either the C-O or the N-O bond as the final ring-closing step.

Key Synthetic Approaches:

-

C–O Bond Formation: This is one of the oldest and still widely used methods. It typically involves the base-promoted cyclization of o-substituted aryl oximes, where a leaving group in the ortho position is displaced by the oxime's oxygen atom via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.

-

N–O Bond Formation: This strategy often starts with o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. The cyclization is achieved through a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group to facilitate the ring closure.

-

[3+2] Cycloaddition Reactions: Modern methods include the [3+2] cycloaddition of nitrile oxides with arynes. These reactive intermediates are typically generated in situ, offering a direct route to functionalized benzisoxazoles under mild conditions.

-

Microwave-Assisted Synthesis: To improve efficiency and adhere to green chemistry principles, microwave-assisted synthesis has been developed. This method can significantly shorten reaction times and improve yields, often using catalytic amounts of a basic ionic liquid.

Below is a generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Methyl-1,2-benzisoxazole

This protocol describes an efficient and environmentally friendly method for the synthesis of a 3-substituted-1,2-benzisoxazole derivative using microwave irradiation and a reusable ionic liquid catalyst.

Materials:

-

2-Hydroxy phenyl methyl ketoxime

-

Acetic anhydride (B1165640) (Ac₂O)

-

1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) - Basic ionic liquid

Procedure:

-

A mixture of 2-hydroxy phenyl methyl ketoxime (1 mmol) and acetic anhydride (1.2 mmol) is prepared.

-

A catalytic amount of the basic ionic liquid [bmim]OH (2 mol%) is added to the mixture.

-

The reaction mixture is subjected to microwave irradiation. Optimal conditions are typically achieved within 30-60 seconds.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

The ionic liquid phase can be separated, washed, dried, and reused for subsequent reactions without significant loss of activity.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product, 3-methyl-1,2-benzisoxazole, can be further purified by column chromatography if necessary.

This method provides excellent yields (typically 85-96%) and features short reaction times and a simple work-up procedure.

Pharmacological Activities and Therapeutic Applications

The this compound core is a key pharmacophore in a multitude of clinically approved drugs and investigational compounds, exhibiting a broad spectrum of biological activities.

Key Pharmacological Activities:

-

Antipsychotic: This is one of the most significant applications. Derivatives such as risperidone, paliperidone, and iloperidone (B1671726) are atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder. Their mechanism often involves antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors.

-

Anticonvulsant: Zonisamide, a this compound derivative, is an established antiepileptic drug used for treating partial seizures.

-

Antimicrobial: Novel benzisoxazole compounds have demonstrated potent antibacterial activity, particularly against multi-drug resistant strains like Acinetobacter baumannii and Staphylococcus aureus. Some derivatives act by inhibiting bacterial type-II topoisomerases.

-

Anticancer: Certain derivatives have shown promising antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HepG-2 cells. Some compounds may act as histone deacetylase (HDAC) inhibitors.

-

Anti-inflammatory: The benzisoxazole moiety is found in compounds with anti-inflammatory properties, highlighting its potential in developing new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Neuroprotective: In the context of neurodegenerative diseases like Alzheimer's, benzisoxazole derivatives are being investigated as multi-target agents, showing potent inhibition of acetylcholinesterase (AChE).

Mechanism of Action: Atypical Antipsychotics

The therapeutic effect of atypical antipsychotics containing the this compound scaffold, such as risperidone, is primarily attributed to their combined antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors in the central nervous system. The blockade of these receptors helps to alleviate the positive and negative symptoms of schizophrenia, respectively, with a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.

References

- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 2. This compound|A Privileged Scaffold for Research [benchchem.com]

- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]

The Enduring Legacy of 1,2-Benzisoxazole: A Privileged Scaffold in Medicinal Chemistry

A comprehensive overview of the history, synthesis, and profound impact of the 1,2-benzisoxazole core in drug discovery and development.

The this compound moiety, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Its rigid structure and unique electronic properties have made it a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a diverse range of biological targets. This versatility has led to the development of blockbuster drugs and a plethora of investigational agents across various therapeutic areas. This technical guide delves into the history of this compound, details its synthesis, and explores its remarkable journey as a cornerstone of modern drug discovery.

A Historical Perspective: From Obscurity to a "Privileged" Status

While the precise first synthesis of the parent this compound is not prominently documented in readily available historical records, its journey into the pharmaceutical limelight began with the exploration of its derivatives. Early research into heterocyclic chemistry laid the groundwork for the eventual recognition of its therapeutic potential. The true ascent of the this compound core began with the discovery and development of zonisamide (B549257), an anticonvulsant drug.[1] The initial synthesis of zonisamide (this compound-3-methanesulfonamide) was challenging, with poor yields, but subsequent optimization of synthetic routes paved the way for its clinical use.[1]

A pivotal moment in the history of this compound was the development of risperidone (B510), an atypical antipsychotic. Risperidone's unique pharmacological profile, characterized by potent antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, established the this compound scaffold as a key player in the treatment of central nervous system (CNS) disorders.[2][3] The success of risperidone spurred further investigation into this heterocyclic system, leading to the development of other antipsychotics like paliperidone (B428) and iloperidone, solidifying its status as a privileged structure in drug discovery.[4]

Synthetic Methodologies: Crafting the this compound Core

The construction of the this compound ring system can be achieved through various synthetic strategies. Traditional methods often involve the formation of the N-O bond or the C-O bond as the key ring-closing step.

One of the classical and still widely used methods involves the cyclization of o-hydroxyaryl oximes. A more contemporary and efficient approach for the synthesis of the parent this compound starts from the readily available salicylaldehyde, which undergoes a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature.

Modern synthetic organic chemistry has introduced more sophisticated methods, including palladium-catalyzed reactions, which offer greater efficiency and functional group tolerance. The synthesis of functionally substituted 1,2-benzisoxazoles is crucial for exploring their structure-activity relationships (SAR) and developing new therapeutic agents.

Experimental Protocols

Synthesis of 3-Methyl-5-acetyl-1,2-benzisoxazole:

This protocol describes a common method for synthesizing a substituted this compound derivative.

-

Step 1: Oximation. 2,4-diacetylphenol is reacted with hydroxylamine (B1172632) hydrochloride to form 2-oximinoacetyl-4-acetyl phenol (B47542).

-

Step 2: Cyclization. The resulting 2-oximinoacetyl-4-acetyl phenol (19.3 g, 0.1 M) is dissolved in N,N-dimethylformamide (8.0 mL).

-

Sodium acetate (B1210297) (18.0 g, 0.22 M) and acetic anhydride (B1165640) (21.8 mL, 0.23 M) are added to the solution.

-

The reaction mixture is refluxed for 4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting brownish solid is filtered, dried, and collected.

-

Yield: 13.1 g (74.81%).

-

Melting Point: 112°C.

Synthesis of Zonisamide (this compound-3-methanesulfonamide):

The synthesis of zonisamide typically starts from this compound-3-acetic acid.

-

Step 1: Sulfonation. this compound-3-acetic acid is reacted with chlorosulfonic acid to form this compound-3-methanesulfonic acid.

-

Step 2: Chlorination. The sulfonic acid intermediate is then treated with a chlorinating agent, such as thionyl chloride, to yield this compound-3-methanesulfonyl chloride.

-

Step 3: Amination. The sulfonyl chloride is subsequently reacted with an amidating agent, like ammonia, to produce zonisamide.

Synthesis of Risperidone:

A common synthetic route to risperidone involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Step 1: Reaction Setup. In a reaction flask, 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are combined.

-

Step 2: Addition of Base. A solution or suspension of sodium carbonate (8.5 g in 25 ml of water) is added to the mixture.

-

Step 3: Reflux. The mixture is heated to 110-120°C with stirring for 40 minutes.

-

Step 4: Work-up. The reaction is cooled to room temperature with continuous stirring. The precipitated solid is filtered, washed with pure water, and dried.

-

Yield: 3.82 g (93.2%).

-

Purification: The product can be further purified by recrystallization from DMF and isopropanol (B130326) to achieve a purity of 99.5% (as determined by HPLC).

Quantitative Data: A Snapshot of Biological Activity

The this compound scaffold has been a fertile ground for the discovery of potent bioactive molecules. The following tables summarize some of the quantitative data reported for various derivatives, showcasing their efficacy in different therapeutic areas.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Compound | IC₅₀ (nM) | Selectivity (BChE/AChE) | Reference |

| 1g (N-acetyl derivative) | 3 | >1000 | |

| 1j (Morpholino derivative) | 0.8 | >1000 | |

| 4-(Naphtho[1,2-d]oxazol-2-yl)benzene-1,3-diol | 58 | - | |

| Compound 36 | 12.62 | - |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Strain | MIC (µg/mL) | Reference |

| 3,6-dihydroxy-1,2-benzisoxazole vs. A. baumannii (MDR strain NR-13382) | 6.25 | |

| 3,6-dihydroxy-1,2-benzisoxazole vs. A. baumannii (MDR strain L1051) | 12.5 | |

| Benzonaptho and tolyl substituted derivatives vs. various bacteria | 10-20 | |

| Chloro substituted derivatives vs. various fungi | - |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific biological targets, leading to the modulation of key signaling pathways. The antipsychotic action of risperidone, for instance, is a well-studied example.

Risperidone's Dual Antagonism:

Risperidone exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at both. The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for its efficacy against the positive symptoms of schizophrenia. Simultaneously, its potent 5-HT2A receptor antagonism is thought to contribute to its atypical profile, potentially mitigating some of the extrapyramidal side effects associated with older antipsychotics and possibly improving negative symptoms and cognitive function.

References

- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize the heterocyclic compound 1,2-benzisoxazole. The information enclosed is intended to assist researchers and professionals in the pharmaceutical and chemical sciences in the identification and analysis of this important structural motif found in many biologically active molecules.

Introduction to this compound

This compound, also known as indoxazene, is an aromatic organic compound with the chemical formula C₇H₅NO.[1] It consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This core structure is a key component in a variety of compounds with diverse pharmacological activities, including antipsychotic, antimicrobial, and anti-inflammatory agents. Accurate spectroscopic characterization is therefore crucial for the verification of its synthesis and for quality control in drug development processes.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Note: While specific ¹H NMR chemical shifts for the parent this compound were not explicitly detailed in the provided search results, related derivatives show aromatic protons typically resonating in the range of 7.0-8.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: Similar to ¹H NMR, specific ¹³C NMR data for the unsubstituted this compound was not available in the search results. However, for substituted benzisoxazoles, aromatic carbons typically appear in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | Aromatic C-H stretch |

| 1640 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| 1055 | Strong | C-O stretching |

Note: The specific peak values can vary slightly depending on the sample preparation method and the presence of substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 119 | High | Molecular Ion [M]⁺ |

| 91 | High | [M-CO]⁺ or other fragments |

| 64 | Medium | Aromatic fragments |

The molecular weight of this compound is 119.12 g/mol .[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorptions in the UV region.

Table 5: UV-Vis Absorption Data for Aromatic Systems

| Wavelength Range (nm) | Transition Type |

| ~200-280 | π → π* |

Note: Specific λmax values for this compound were not found in the search results, but as an aromatic compound, it is expected to have strong absorptions in this region. The addition of substituents can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift).[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Background Collection: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam to form a radical cation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Data Acquisition: Scan the sample over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.

References

The Multifaceted Biological Activities of 1,2-Benzisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure that forms the core of a wide array of biologically active compounds, demonstrating significant therapeutic potential across diverse disease areas. This technical guide provides an in-depth overview of the prominent biological activities of this compound derivatives, with a focus on their antipsychotic, anticonvulsant, anticancer, and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data for comparative analysis, and illustrating key molecular pathways.

Antipsychotic Activity: Targeting Dopamine (B1211576) and Serotonin (B10506) Receptors

Atypical antipsychotic drugs derived from the 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold, such as risperidone (B510) and paliperidone, are cornerstone treatments for schizophrenia and bipolar disorder.[1] Their therapeutic efficacy stems from a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual receptor blockade is believed to be responsible for the improved side-effect profile of atypical antipsychotics compared to older, typical agents, particularly with regard to a lower incidence of extrapyramidal symptoms.[1][2]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of representative this compound-based antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |

| Risperidone | 3.1 - 5.0 | 0.16 - 0.5 | |

| Paliperidone (9-hydroxyrisperidone) | 4.8 - 6.2 | 0.29 - 0.6 |

Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test this compound derivatives.

-

Scintillation cocktail and a liquid scintillation counter.

-

96-well filter plates and a vacuum manifold.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: D2/5-HT2A Receptor Antagonism

The therapeutic action of atypical antipsychotics like risperidone involves the modulation of downstream signaling cascades initiated by dopamine and serotonin. The following diagram illustrates the simplified mechanism of action.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain this compound derivatives, notably zonisamide (B549257), are established antiepileptic drugs. Their mechanism of action is thought to involve the blockade of voltage-gated sodium and T-type calcium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The following table presents the median effective dose (ED50) of zonisamide in the maximal electroshock (MES) seizure model in mice, a standard preclinical test for generalized tonic-clonic seizures.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| Zonisamide | Mouse (MES test) | 10 - 40 |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

This protocol describes a widely used in vivo model to assess the anticonvulsant activity of test compounds.

Materials:

-

Male albino mice (e.g., Swiss or ICR strain).

-

An electroconvulsive shock apparatus with corneal electrodes.

-

Saline solution (0.9% NaCl).

-

Test this compound derivatives and vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Standard anticonvulsant drug (e.g., phenytoin) as a positive control.

Procedure:

-

Administer the test compound, vehicle, or positive control to groups of mice via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of peak drug effect (predetermined in pilot studies), subject each mouse to an electrical stimulus.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).

Logical Workflow: Anticonvulsant Drug Screening

The following diagram illustrates the general workflow for screening potential anticonvulsant compounds.

Anticancer Activity: Diverse Mechanisms of Action

This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms. These include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against different cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-tethered this compound | HDAC | MV4-11 (AML) | 2 | |

| Amide derivatives | Various | HT-29 (Colon) | Potent activity reported | |

| Amide derivatives | Various | HepG-2 (Liver) | Moderate activity reported |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test this compound derivatives.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

Multichannel pipette and microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Signaling Pathway: HDAC Inhibition in Cancer

HDAC inhibitors promote the acetylation of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Antimicrobial Activity: A Broad Spectrum of Action

Various derivatives of this compound have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The structural modifications on the benzisoxazole ring system play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values (in µg/mL) for some this compound derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 32 (unsubstituted phenyl ring) | Escherichia coli | Good activity reported | |

| Compound 32 (unsubstituted phenyl ring) | Klebsiella pneumoniae | Good activity reported | |

| Compound 32 (unsubstituted phenyl ring) | Salmonella typhi | Good activity reported | |

| Compound 32 (unsubstituted phenyl ring) | Bacillus subtilis | Good activity reported | |

| Compounds 50-52 | Mycobacterium tuberculosis H37Rv | 3.12 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB) or other suitable growth medium.

-

Test this compound derivatives.

-

Standard antibiotic as a positive control (e.g., ciprofloxacin).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Workflow: Antimicrobial Drug Discovery

The following diagram outlines the general workflow for the discovery and evaluation of new antimicrobial agents.

References

The Scarcity and Significance of the 1,2-Benzisoxazole Scaffold in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic pharmaceuticals with a wide range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[1][2] However, its occurrence in the natural world is exceptionally rare, presenting a fascinating dichotomy for natural product chemists and drug discovery scientists. This technical guide provides an in-depth exploration of the known natural products containing the this compound scaffold, detailing their isolation, characterization, and biological activities. It also offers an overview of synthetic approaches to this valuable heterocyclic system.

Natural Products Featuring the this compound Core

To date, only a handful of natural products have been confirmed to possess the this compound ring system. This guide focuses on two primary examples: Fusaravenin, a fungal metabolite, and 3,6-dihydroxy-1,2-benzisoxazole, a bacterial product.

Fusaravenin: A Naphthoisoxazole Alkaloid from Fusarium avenaceum

Fusaravenin is a unique zwitter-ionic alkaloid isolated from the soil fungus Fusarium avenaceum SF-1502.[3][4] It features a naphthoisoxazole formic acid linked to a morpholino carbon skeleton, representing the first natural product of its kind.[3]

The isolation of Fusaravenin was achieved through a multi-step process involving solvent extraction and chromatographic separation.

1. Fungal Cultivation:

-

Fusarium avenaceum SF-1502 is cultured on a solid rice medium.

2. Extraction:

-

The fermented rice culture is extracted with ethyl acetate (B1210297) (EtOAc).

-

The resulting crude extract is then partitioned between n-butanol and water.

3. Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Fusaravenin.

The structure of Fusaravenin was determined using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Data for Fusaravenin | |

| Technique | Observed Data |

| HR-ESI-MS | m/z [M+H]⁺ |

| ¹H NMR | Complex spectrum with signals corresponding to the naphthoisoxazole and morpholino moieties. |

| ¹³C NMR | Resonances consistent with the proposed carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations confirming the connectivity of the atoms within the molecule. |

Note: Specific chemical shift values and coupling constants are detailed in the primary literature.

Fusaravenin has been evaluated for its antibacterial activity against a panel of human and plant pathogenic bacteria.

| Antibacterial Activity of Fusaravenin (MIC, μg/mL) | |||

| Bacterium | MIC | Bacterium | MIC |

| Bacillus subtilis | >128 | Xanthomonas oryzae | >128 |

| Staphylococcus aureus | >128 | Ralstonia solanacearum | >128 |

| Escherichia coli | >128 | Pseudomonas syringae | >128 |

| Pseudomonas aeruginosa | >128 | Agrobacterium tumefaciens | >128 |

Data from the primary literature indicates that Fusaravenin did not show significant antibacterial activity against the tested strains at the concentrations used.

3,6-Dihydroxy-1,2-benzisoxazole: A Bacterial Antibiotic

This simple benzisoxazole derivative was isolated from a marine bacterium identified as Bradyrhizobium denitrificans. It exhibits potent antibiotic activity, particularly against multi-drug resistant Gram-negative bacteria.

The isolation of this compound was guided by bioassay.

1. Bacterial Fermentation:

-

Bradyrhizobium denitrificans is cultured in a large-scale liquid medium.

2. Extraction:

-

The culture broth is extracted with an organic solvent to yield a crude extract.

3. Bioassay-Guided Fractionation:

-

The crude extract is fractionated using chromatographic techniques (e.g., silica gel column chromatography).

-

Fractions are tested for their antibiotic activity to identify the active components.

-

Further purification of the active fractions is performed using preparative HPLC to yield the pure 3,6-dihydroxy-1,2-benzisoxazole.

The structure was elucidated by spectroscopic methods and confirmed by total synthesis.

| Spectroscopic Data for 3,6-Dihydroxy-1,2-benzisoxazole | |

| Technique | Observed Data |

| HR-ESI-MS | m/z [M-H]⁻ 150.0204 (calculated for C₇H₄NO₃, 150.0191) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.23 (s, 1H), 9.98 (s, 1H), 7.39 (d, J = 8.5 Hz, 1H), 6.69 (dd, J = 8.5, 2.1 Hz, 1H), 6.61 (d, J = 2.1 Hz, 1H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 162.7, 160.8, 158.9, 122.9, 112.5, 111.9, 99.1 |

3,6-Dihydroxy-1,2-benzisoxazole displays significant antibacterial activity against clinically relevant strains of Acinetobacter baumannii.

| Antibacterial Activity of 3,6-Dihydroxy-1,2-benzisoxazole (MIC, μg/mL) | |

| Bacterium | MIC |

| Acinetobacter baumannii (Carbapenem-resistant strains) | 6.25 - 12.5 |

| Acinetobacter baumannii (Carbapenem-susceptible strains) | 12.5 - 25 |

The proposed mechanism of action involves the inhibition of two key enzymes in bacterial metabolic pathways that utilize 4-hydroxybenzoate (B8730719) (4-HB): chorismate pyruvate-lyase (CPL) and 4-HB octaprenyltransferase. Supplementation with 4-HB was shown to reverse the antibacterial effects of the compound.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Identification, and Activity Evaluation of Chemical Constituents from Soil Fungus Fusarium avenaceum SF-1502 and Endophytic Fungus Fusarium proliferatum AF-04 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

therapeutic potential of novel 1,2-Benzisoxazole compounds

An In-depth Technical Guide to the Therapeutic Potential of Novel 1,2-Benzisoxazole Compounds

Executive Summary

The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," it demonstrates the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] This versatility has resulted in the successful development of several FDA-approved drugs, including the atypical antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide.[4][5] Ongoing research continues to uncover novel this compound derivatives with potent activities across multiple therapeutic areas, such as oncology, infectious diseases, and neurodegenerative disorders. This guide provides a comprehensive overview of the therapeutic potential of these compounds, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Introduction to the this compound Scaffold

This compound is an aromatic organic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring. This core structure serves as a versatile template in drug discovery, providing a rigid backbone with adaptable binding properties that can be modified to achieve high potency and selectivity for various biological targets. The success of established drugs has cemented its importance, encouraging further exploration into novel derivatives for a broad spectrum of diseases, including central nervous system (CNS) disorders, cancer, and microbial infections.

Therapeutic Applications and Mechanisms of Action

The unique chemical properties of the this compound ring have been leveraged to develop compounds targeting a multitude of diseases.

Antipsychotic Activity

Several this compound derivatives are established as atypical antipsychotics used in the treatment of schizophrenia and other mood disorders.

Mechanism of Action: The primary mechanism involves multi-target receptor antagonism, primarily at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The blockade of these receptors in the central nervous system is believed to alleviate both the positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects associated with older antipsychotics. Some novel compounds also exhibit high affinity for 5-HT1A receptors and low affinity for H1 and hERG channels, suggesting a potential for improved safety profiles.

Caption: Mechanism of atypical antipsychotics based on this compound.

Table 1: Receptor Affinity of Antipsychotic this compound Derivatives

| Compound | Target Receptors | Key Findings | Reference |

|---|---|---|---|

| Risperidone | Dopamine D2, Serotonin 5-HT2A | Approved for clinical use in treating schizophrenia. | |

| Paliperidone | Dopamine D2, Serotonin 5-HT2A | Active metabolite of risperidone, approved for clinical use. | |

| Iloperidone | Dopamine D2, Serotonin 5-HT2A | Approved for clinical use. |

| Compound 71 (Amide Derivative) | Dopamine & Serotonin (5-HT1A, 5-HT2A) | High affinity for target receptors, low affinity for H1 and hERG channels, suggesting a good safety profile. | |

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease.

Mechanism of Action: These compounds inhibit the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By preventing this breakdown, acetylcholine levels in the brain increase, which can help to improve cognitive function. Molecular modeling suggests that these inhibitors bind to key amino acid residues in the active site of AChE, such as Asp-72, Trp-84, and Phe-330.

Table 2: In Vitro and In Vivo Activity of AChE Inhibiting this compound Derivatives

| Compound | IC50 (AChE Inhibition) | Selectivity (vs. BuChE) | In Vivo Activity (ED50) | Key Findings | Reference |

|---|---|---|---|---|---|

| 1g (N-Acetyl derivative) | 3 nM | > 3 orders of magnitude | 2.4 mg/kg (oral, mouse) | Showed dose-dependent elevation of acetylcholine in mouse forebrain. | |

| 1j (Morpholino derivative) | 0.8 nM | > 3 orders of magnitude | Not Reported | Displayed outstanding potency and selectivity in vitro. | |

| 65 | 1.5 µM (Electric Eel AChE) | Not Reported | Not Reported | Strong inhibition against AChE from multiple species. |

| 66 | 2.51 µM (Electric Eel AChE) | Not Reported | Not Reported | Strong inhibition against AChE from multiple species. | |

Anticancer Activity

Novel this compound compounds have demonstrated significant potential as anticancer agents.

Mechanism of Action: The precise mechanisms are varied and often compound-specific. Some derivatives induce apoptosis in cancer cells and exhibit cancer cell-specific antiproliferative activity. For instance, certain benzisoxazoles have been identified as effective against human colon cancer cells (HT-29).

Table 3: Anticancer Activity of this compound Derivatives

| Compound(s) | Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 67-70 | HT-29 (Human Colon Cancer) | Not Quantified | Identified as the best hits against this cell line. |

| Estradiol-benzisoxazole hybrids | Various cancer cell lines | IC50 values determined | Exert remarkable cancer cell-specific antiproliferative activity and trigger apoptosis. | |

Antimicrobial Activity

The this compound scaffold is a promising starting point for the development of new antimicrobial agents to combat multi-drug resistant pathogens.

Mechanism of Action: The mechanisms can be diverse. One naturally occurring this compound, 3,6-dihydroxy-1,2-benzisoxazole, shows potent activity against Acinetobacter baumannii. Its antibacterial effect can be reversed by 4-hydroxybenzoate (B8730719), suggesting that its targets may include enzymes involved in the 4-hydroxybenzoate metabolic pathway, such as chorismate pyruvate-lyase or 4-hydroxybenzoate octaprenyltransferase.

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound(s) | Organism(s) | Activity (MIC) | Key Findings | Reference |

|---|---|---|---|---|

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (multi-drug resistant) | As low as 6.25 µg/mL | A new chemotype for antibacterial agents against A. baumannii. | |

| Compound 32 | E. coli, K. pneumoniae, S. typhi, B. subtilis | "Good antibacterial activity" | A derivative without substitution on the phenyl ring. |

| 6-fluoro-4-piperidinyl-1,2-benzisoxazole-amides | Various antimicrobial strains | "Potent inhibition" | Demonstrates the potential of fluorinated derivatives. | |

Synthesis and Experimental Protocols

The development of novel this compound compounds relies on robust synthetic strategies and rigorous biological evaluation.

General Synthesis Workflow

A common method for synthesizing the this compound core starts from readily available materials like salicylaldehyde. The general workflow involves the synthesis of the core structure followed by various modifications to generate a library of derivatives, which are then subjected to biological screening.

Caption: General workflow for this compound drug discovery.

Experimental Protocols

This protocol is a standard colorimetric method to determine AChE activity.

-

Preparation of Reagents: Prepare phosphate (B84403) buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development, and the AChE enzyme solution.

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound (this compound derivative) at various concentrations.

-

Add 50 µL of phosphate buffer and 25 µL of AChE solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution and 125 µL of DTNB solution.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

-

Data Analysis:

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percentage inhibition against inhibitor concentration.

-

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, A. baumannii) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound compound in the broth medium.

-

The final volume in each well should be 100 µL.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

This assay assesses anti-inflammatory activity by measuring the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.

-

Preparation of HRBC Suspension: Collect fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 min, discard the supernatant (plasma), and wash the cell pellet with isosaline. Resuspend the cells to make a 10% (v/v) suspension in isosaline.

-

Assay Procedure:

-

Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

-

Add 0.5 mL of the test this compound compound at various concentrations. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

-

Incubate the mixtures at 37°C for 30 minutes.

-

-

Data Analysis:

-

Centrifuge the mixtures at 3000 rpm for 10 min.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

-

Higher percentage protection indicates greater anti-inflammatory activity.

-

Future Outlook and Conclusion

The this compound scaffold continues to be a highly valuable framework in the field of drug discovery. Its proven success in CNS disorders provides a strong foundation for developing next-generation therapeutics with improved efficacy and safety profiles. The expanding research into its anticancer, antimicrobial, and anti-inflammatory properties highlights the scaffold's immense potential to address a wide range of unmet medical needs. Future efforts will likely focus on the design of multi-target ligands to manipulate pharmacological properties more effectively and the exploration of novel derivatives to overcome challenges like drug resistance. It is clear that this compound and its analogues will remain a significant and promising area of investigation for medicinal chemists and drug development professionals for the foreseeable future.

References

- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1,2-Benzisoxazole: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning the designation of a "privileged structure." This recognition stems from its remarkable ability to serve as a versatile template for the design of ligands targeting a wide array of biological entities, leading to the development of clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, mechanism of action, and its role in the development of antipsychotic, anticonvulsant, anti-inflammatory, and anticancer agents.

A Versatile Core for Diverse Biological Activity

The unique physicochemical properties of the this compound ring system, a fusion of a benzene (B151609) and an isoxazole (B147169) ring, allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. This adaptability has led to its incorporation into a multitude of bioactive molecules.[1][2] Notably, the this compound moiety is the cornerstone of several blockbuster drugs, including the atypical antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide.[3] Its therapeutic reach also extends to anti-inflammatory, antimicrobial, and anticancer applications, underscoring its broad pharmacological potential.[2]

Therapeutic Applications and Quantitative Data

The following sections detail the significant therapeutic applications of this compound derivatives, supported by quantitative data to facilitate comparison and analysis.

Antipsychotic Activity

This compound derivatives are particularly renowned for their efficacy as atypical antipsychotics. The primary mechanism of action for these compounds is the potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[4] This dual antagonism is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotic this compound Derivatives

| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |

| Risperidone | 3.13 - 5.0 | 0.12 - 0.4 | |

| Paliperidone (9-hydroxyrisperidone) | 4.8 | 0.25 | |

| Iloperidone | 6.2 - 7.9 | 0.2 - 0.6 |

Anticonvulsant Activity

Zonisamide, a key antiepileptic drug, features the this compound core. Its mechanism of action is multifaceted, primarily involving the blockage of voltage-gated sodium channels and T-type calcium channels. This action stabilizes neuronal membranes and suppresses hypersynchronized neuronal firing, which is characteristic of epileptic seizures.

Anticancer Activity

A growing body of research highlights the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines. One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs), which leads to cell cycle arrest and apoptosis.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Acute Myeloid Leukemia) | 2 | |

| Compound 5a (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivative) | HeLa (Cervical Cancer) | 12.5 | |

| Compound 5d (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) | HT-29 (Colon Cancer) | 10.8 | |

| Compound 5k (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) | MCF-7 (Breast Cancer) | 9.7 | |

| Compound 12l (a benzoxazole (B165842) derivative) | HepG2 (Liver Cancer) | 10.50 | |

| Compound 12l (a benzoxazole derivative) | MCF-7 (Breast Cancer) | 15.21 | |

| Compound 14g (a bis-isoxazole incorporated benzothiazole) | A549 (Lung Cancer) | 1.23 |

Anti-inflammatory Activity

Several this compound derivatives have demonstrated promising anti-inflammatory properties. While the precise signaling pathways are still under investigation, some studies suggest that these compounds may exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

This protocol describes a common method for synthesizing a key intermediate used in the preparation of many antipsychotic this compound derivatives.

Materials:

-

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

-

Hydroxylamine (B1172632) hydrochloride

-

Potassium hydroxide (B78521)

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride and hydroxylamine hydrochloride in methanol.

-

Add a solution of potassium hydroxide in methanol to the mixture.

-

Heat the reaction mixture at reflux for approximately 12 hours.

-

After cooling, adjust the pH of the solution to <1 by the dropwise addition of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C to precipitate the product.

-

Filter the solid, wash with purified water, and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor.

-

[³H]-Spiperone (radioligand)

-

Test compounds (this compound derivatives)

-

Haloperidol (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-Spiperone in the assay buffer.

-

For the determination of non-specific binding, incubate the membranes with [³H]-Spiperone in the presence of a high concentration of haloperidol.

-

After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of compounds for the serotonin 5-HT2A receptor.

Materials:

-

Cell membranes from cells stably transfected with the human 5-HT2A receptor.

-

[³H]-Ketanserin (radioligand)

-

Test compounds

-

Ketanserin or another suitable antagonist for non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [³H]-Ketanserin.

-

Define non-specific binding by including wells with a saturating concentration of a known 5-HT2A antagonist.

-

Following incubation (e.g., 30 minutes at 37°C), terminate the binding reaction by rapid filtration over glass fiber filters.

-

Wash the filters with cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding and determine the IC50 and Ki values for the test compounds.

In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compounds.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.

Caption: Mechanism of action for risperidone, a this compound atypical antipsychotic.

References

The 1,2-Benzisoxazole Core: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole motif, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This has led to its incorporation into a variety of clinically successful drugs and a plethora of investigational agents. This technical guide provides an in-depth review of the this compound core in drug discovery, focusing on its application in the development of antipsychotic, anticonvulsant, anticancer, and anti-inflammatory agents. The guide details the pharmacological significance, mechanisms of action, and synthetic strategies, and provides specific experimental protocols for the biological evaluation of these compounds.

Antipsychotic Agents: Targeting Dopamine (B1211576) and Serotonin (B10506) Pathways

Derivatives of 3-(piperidin-4-yl)-1,2-benzisoxazole form the cornerstone of several atypical antipsychotic drugs.[1] These agents exhibit a characteristic pharmacological profile, acting as potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity to cause extrapyramidal side effects compared to typical antipsychotics.[1][2]

Key Drugs and Receptor Binding Affinities

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Other Receptors (Ki, nM) |

| Risperidone (B510) | 3.2[3] | 0.2[3] | α1A (5), α2A (16), H1 (20) |

| Paliperidone | - | - | - |

| Iloperidone | 6.3 | 5.6 | α1 (0.36), D3 (7.1) |

Signaling Pathways

The therapeutic effects of atypical antipsychotics like risperidone are mediated through the modulation of complex intracellular signaling cascades following receptor binding.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a general procedure for determining the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2.

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (this compound derivatives).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer.

-

Repeat the centrifugation and resuspension step.

-

Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add haloperidol.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticonvulsant Agents: Modulators of Neuronal Excitability

Zonisamide, a sulfonamide-containing this compound derivative, is an established antiepileptic drug. Its mechanism of action is multifactorial, primarily involving the blockade of voltage-gated sodium channels and T-type calcium channels. This dual action helps to stabilize neuronal membranes and prevent the propagation of seizures.

Mechanism of Action of Zonisamide

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Mice

This protocol describes a standard method for evaluating the anticonvulsant activity of a test compound.

Materials:

-

Male albino mice (20-25 g).

-

Electroconvulsive shock apparatus with corneal electrodes.

-

Saline solution (0.9%).

-

Test compounds (this compound derivatives) and vehicle (e.g., 0.5% carboxymethylcellulose).

-

Standard anticonvulsant drug (e.g., Phenytoin).

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize the mice to the laboratory conditions for at least 3 days.

-

Divide the mice into groups (n=6-8 per group).

-

Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).

-

-

Induction of Seizures:

-

At the time of peak effect of the drug (predetermined in pilot studies), apply a drop of saline to the eyes of each mouse.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

-

Observation and Scoring:

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase is considered as protection.

-

-

Data Analysis:

-

Calculate the percentage of protected animals in each group.

-

Determine the ED50 (the dose that protects 50% of the animals) of the test compound using a suitable statistical method (e.g., probit analysis).

-

Anticancer Agents: Inducing Apoptosis and Inhibiting Proliferation

A growing body of evidence suggests that this compound derivatives possess significant anticancer activity against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in tumorigenesis.

In Vitro Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Leukemia) | 2 | |

| Compound 7e | MDA-MB-231 (Breast) | 50.36 ± 1.7 | |

| Compound 25 | K-562 (Leukemia) | - (GP = 21.47%) | |

| Compound 7 | HepG-2 (Liver) | 12.22 | |

| Compound 7 | HCT-116 (Colon) | 14.16 | |

| Compound 7 | MCF-7 (Breast) | 14.64 |

GP = Growth Percent

Experimental Protocols

MTT Assay for Cell Viability

This is a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2).

-

Complete cell culture medium.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-